molecular formula C17H22N6O2S2 B13365575 N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Cat. No.: B13365575
M. Wt: 406.5 g/mol
InChI Key: CKKFSZBYVIYAIY-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core. This bicyclic system is substituted at position 3 with a methylsulfonyl-piperidinyl group and at position 6 with an N,N-dimethylaniline moiety. The triazolothiadiazole scaffold is pharmacologically significant due to its structural rigidity and capacity for diverse non-covalent interactions, which often translate into biological activity .

Properties

Molecular Formula

C17H22N6O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6O2S2/c1-21(2)14-8-4-6-12(10-14)16-20-23-15(18-19-17(23)26-16)13-7-5-9-22(11-13)27(3,24)25/h4,6,8,10,13H,5,7,9,11H2,1-3H3

InChI Key

CKKFSZBYVIYAIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Heterocyclic Core

Step 1: Formation of thetriazolo[3,4-b]thiadiazole ring

  • Starting materials : Hydrazine derivatives and thiadiazole precursors.
  • Method : Condensation of hydrazine with thiadiazole derivatives bearing suitable leaving groups (e.g., halides or sulfonates).
  • Reaction conditions : Reflux in ethanol or acetic acid, often with catalysts like phosphorus oxychloride or phosphorus pentachloride to facilitate cyclization.

Example: Treatment of 2-aminothiadiazole derivatives with hydrazine hydrate under reflux to generate the fused heterocyclic core.

Introduction of the (1-(methylsulfonyl)-3-piperidinyl) Group

Step 2: Sulfonylation of the piperidine ring

  • Method : Nucleophilic substitution of a piperidine derivative with methylsulfonyl chloride.
  • Reaction conditions : Conducted in dry dichloromethane with a base such as triethylamine at low temperatures (0–5°C) to control reactivity and prevent over-sulfonylation.

Step 3: Coupling of the sulfonylated piperidine with the heterocyclic core

  • Method : Nucleophilic aromatic substitution or Buchwald-Hartwig amination, depending on the substitution pattern.
  • Reaction conditions : Reflux in polar aprotic solvents like DMF or DMSO, with catalysts such as palladium complexes if necessary.

Attachment of the N,N-Dimethyl-Aniline

Step 4: N,N-Dimethylation of aniline

  • Method : Methylation of aniline using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Reaction : Produces N,N-dimethylaniline, which can then be coupled to the heterocyclic scaffold via nucleophilic substitution at an activated position (e.g., halogenated intermediates).

Step 5: Final coupling to form the target compound

  • Method : Nucleophilic aromatic substitution or reductive amination, depending on the functional groups present.
  • Reaction conditions : Reflux in suitable solvents, often with bases or catalysts to facilitate the coupling.

Data Table: Summary of Synthesis Steps

Step Reaction Type Starting Materials Reagents & Conditions Key Intermediates Purpose
1 Cyclization Hydrazine + thiadiazole derivatives Reflux in ethanol or acetic acid Heterocyclic core Formation of fused heterocycle
2 Sulfonylation Piperidine derivative Methylsulfonyl chloride, triethylamine Sulfonylated piperidine Introduction of methylsulfonyl group
3 Coupling Heterocyclic core + sulfonylated piperidine Reflux in DMF/DMSO Coupled intermediate Attach piperidinyl group
4 N,N-Dimethylation Aniline Methyl iodide/dimethyl sulfate N,N-Dimethylaniline Methylate aniline
5 Final coupling N,N-Dimethylaniline + heterocycle Nucleophilic substitution/reduction Target compound Synthesis completion

Notes and Recommendations

  • Reaction optimization : Reaction conditions such as temperature, solvent, and catalysts should be optimized based on specific starting materials.
  • Purification : Techniques like column chromatography, recrystallization, and preparative HPLC are recommended for purification.
  • Safety considerations : Handling of methylating agents and sulfonyl chlorides requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • N,N-Dimethylaniline (Target) : The dimethylamine group may enhance lipophilicity (predicted LogP ~3.5) relative to phenyl or methoxyphenyl substituents (LogP ~4.0 in ) .

Physicochemical and Pharmacokinetic Properties

Predicted properties of the target compound and analogs are summarized below:

Property Target Compound Derivatives Compound Compound
Molecular Weight (g/mol) ~450 350–400 ~410 ~380
LogP (Predicted) ~3.5 2.8–3.8 ~4.0 ~3.8
Polar Surface Area (Ų) ~90 70–85 ~75 ~80
Solubility (mg/mL) Moderate Low to moderate Low Moderate

Piperidinyl’s basicity may further enhance pH-dependent solubility in physiological environments .

Biological Activity

N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex organic compound characterized by its unique heterocyclic structure that incorporates triazole and thiadiazole moieties. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Property Details
Molecular FormulaC17H22N6O2S2
Molecular Weight406.5 g/mol
IUPAC NameN,N-dimethyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
InChI KeyCKKFSZBYVIYAIY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets. The compound interacts with specific enzymes and receptors involved in critical biological processes:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes associated with cell proliferation and survival pathways. This inhibition can lead to anticancer effects by preventing tumor growth and metastasis .
  • Receptor Modulation : The compound may act on chemokine receptors such as CCR5, which are implicated in inflammatory responses and cancer progression .

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structural features can inhibit the growth of various cancer cell lines including lung, colorectal, and breast cancers . The presence of the triazole and thiadiazole rings is essential for this activity.
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Derivatives of triazolo-thiadiazoles have shown promising results against multiple bacterial strains .
  • Anti-inflammatory Properties : The modulation of inflammatory pathways through receptor interaction suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to this compound:

  • Study on Anticancer Efficacy :
    • A study investigated the effects of a similar triazolo-thiadiazole derivative on MDA-MB-231 (breast cancer) cells. Results indicated a significant reduction in cell viability at concentrations greater than 10 µM .
  • Antimicrobial Activity Assessment :
    • Another research focused on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of the methylsulfonyl group enhances solubility and bioavailability.
  • Substitutions on the piperidine ring significantly affect receptor binding affinity and selectivity.

Q & A

Q. How to design analogs with improved pharmacokinetic properties?

  • Methodology :
  • Bioisosteres : Replace thiadiazole with oxadiazole to reduce metabolic oxidation .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -SO2_2NH2_2) to lower LogP from 3.8 to 2.1, enhancing solubility .

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